Tomatidine
Overview
Description
Tomatidine is a naturally occurring anabolic chemical compound found in the leaves and green fruits of tomatoes. It is the aglycone form of tomatine, a glycoalkaloid. This compound has garnered significant interest due to its multiple health benefits, including its ability to prevent muscle wasting and its potential therapeutic applications in various fields .
Mechanism of Action
Target of Action
Tomatidine, a natural compound found in unripe tomatoes, primarily targets the ATP synthase in bacteria . It has been shown to inhibit the bacterial ATP synthase, particularly in Staphylococcus aureus small colony variants (SCVs) . In addition, this compound also interacts with ATF4 , a critical mediator of age-related muscle weakness and atrophy .
Mode of Action
This compound exerts its action by inhibiting the bacterial ATP synthase, thereby reducing the production of ATP in bacteria . This inhibition is linked to its bactericidal effect . In the context of muscle atrophy, this compound reduces weakness and atrophy in aged skeletal muscle by interacting with ATF4 .
Biochemical Pathways
This compound has been found to affect several biochemical pathways. It activates autophagy, which is beneficial in conditions like sepsis-induced acute lung injury . It achieves this by inhibiting the NF-κB and MAPK pathways . Furthermore, this compound induces mitochondrial hormesis by mildly inducing ROS production, which in turn activates the SKN-1/Nrf2 pathway and possibly other cellular antioxidant response pathways, followed by increased mitophagy .
Result of Action
This compound has multiple health benefits. It has been shown to have potent antibacterial activity against Staphylococcus aureus SCVs . It also inhibits age-related skeletal muscle atrophy, reducing weakness and atrophy in aged skeletal muscle .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, under anaerobic conditions, Staphylococcus aureus adopts a fermentative slow-growth phenotype and becomes susceptible to this compound . .
Biochemical Analysis
Biochemical Properties
Tomatidine interacts with various biomolecules, playing a significant role in biochemical reactions. It is known to inhibit skeletal muscle atrophy, potentially serving as a therapeutic agent for aging-associated sarcopenia . This inhibition is achieved through interaction with ATF4, a critical mediator of age-related muscle weakness and atrophy .
Cellular Effects
This compound has been shown to have profound effects on various types of cells and cellular processes. For instance, it has been found to prevent muscle wasting , inhibit pancreatic tumor growth , and enhance lifespan and healthspan in C. elegans . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It induces mitochondrial hormesis by mildly inducing ROS production, which in turn activates the SKN-1/Nrf2 pathway and possibly other cellular antioxidant response pathways, followed by increased mitophagy . In the context of pancreatic cancer, this compound inhibits nuclear translocation of ATF4 and reduces the transcriptional binding of ATF4 with downstream promoters .
Temporal Effects in Laboratory Settings
Over time, this compound has been observed to promote differentiation of stem cells to adult cardiomyocytes by accelerating mitochondrial biogenesis and maturation . It also modulates bacterial communities in the soil in a concentration-dependent manner .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, C. elegans given this compound in their food lived significantly longer and had improved physical health than those with standard diets .
Metabolic Pathways
This compound is involved in various metabolic pathways. It is known to inactivate NF-κB and MAPK signaling in lung tissues of mice induced with acute lung injury (ALI), thereby exerting protective effects against sepsis-induced severe damage to the lungs .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, it is known that tomato roots secrete tomatine, which is degraded to this compound by soil microbes .
Subcellular Localization
Given its involvement in mitochondrial hormesis , it can be inferred that it may localize to the mitochondria within cells
Preparation Methods
Synthetic Routes and Reaction Conditions
Tomatidine can be synthesized through various chemical processes. One common method involves the extraction of tomatine from tomato leaves and its subsequent hydrolysis to yield this compound. The process typically includes:
Extraction: Tomato leaves are crushed and mixed with a methanol solution. The mixture is then subjected to reflux and extraction multiple times.
Hydrolysis: The extracted solution is treated with diatomite and activated carbon for decolorization. The methanol is then recovered under reduced pressure, and the pH of the concentrated liquid is adjusted.
Purification: The solution is passed through a weak acid cation exchange resin or macroporous resin for adsorption. The resin column is cleaned with deionized water and eluted with an alkaline methanol solution. The eluent is concentrated, and chloroform is used for further extraction.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatography techniques and large-scale reactors ensures the efficient and high-yield production of this compound.
Chemical Reactions Analysis
Types of Reactions
Tomatidine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
Scientific Research Applications
Tomatidine has a wide range of scientific research applications:
Chemistry: this compound is used as a precursor in the synthesis of various steroidal alkaloids.
Medicine: This compound exhibits potential therapeutic effects, including anti-cancer, anti-inflammatory, and antibiotic properties.
Comparison with Similar Compounds
Tomatidine is unique compared to other similar compounds due to its specific biological activities and therapeutic potential. Similar compounds include:
Tomatine: The glycoalkaloid precursor of this compound, found in higher concentrations in tomato plants.
Ursolic Acid: Another natural compound with anabolic and anti-inflammatory properties, often compared to this compound for its muscle health benefits.
Dehydrotomatine: An isomer of tomatine with similar biological activities.
This compound stands out due to its potent anabolic effects and its ability to modulate mitochondrial function and ROS production, making it a promising candidate for various therapeutic applications.
Properties
CAS No. |
77-59-8 |
---|---|
Molecular Formula |
C27H45NO2 |
Molecular Weight |
415.7 g/mol |
IUPAC Name |
(6S,9S,13S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-piperidine]-16-ol |
InChI |
InChI=1S/C27H45NO2/c1-16-7-12-27(28-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(29)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28-29H,5-15H2,1-4H3/t16?,17?,18?,19?,20?,21?,22?,23?,24?,25-,26-,27-/m0/s1 |
InChI Key |
XYNPYHXGMWJBLV-MKGODQLISA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |
Isomeric SMILES |
CC1CC[C@]2(C(C3C(O2)CC4[C@@]3(CCC5C4CCC6[C@@]5(CCC(C6)O)C)C)C)NC1 |
Canonical SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)NC1 |
Appearance |
Solid powder |
melting_point |
210-211°C |
Key on ui other cas no. |
79464-64-5 77-59-8 |
physical_description |
Solid |
Pictograms |
Acute Toxic; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5 alpha,20 beta(F),22 alpha(F),25 beta(F),27- azaspirostan-3 beta-ol tomatidine tomatidine, (3beta,5alpha,22alpha,25R)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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